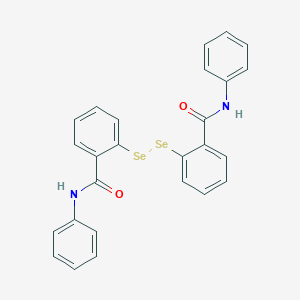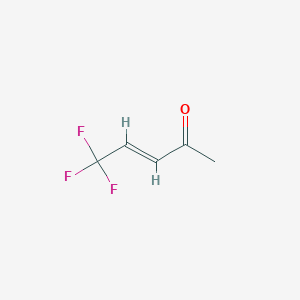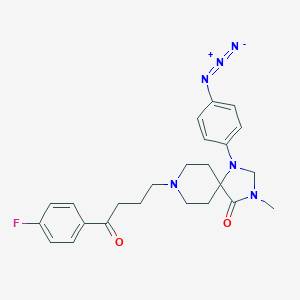
Nickel-palladium alloy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-palladium alloy is a type of metal alloy that is widely used in various scientific research applications. This alloy is made up of a combination of nickel and palladium, which gives it unique properties that make it ideal for use in a variety of industries.
作用機序
The mechanism of action of nickel-palladium alloy is related to its ability to act as a catalyst. When used in a chemical reaction, the alloy provides a surface for the reaction to occur on. This surface allows the reactants to come into contact with each other, which increases the rate of the reaction. The alloy also provides a lower activation energy for the reaction, which makes it easier for the reaction to occur.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of nickel-palladium alloy. However, it has been found to be biocompatible and non-toxic, which makes it suitable for use in biomedical applications. It has been used in the production of dental implants and orthopedic implants.
実験室実験の利点と制限
One of the main advantages of using nickel-palladium alloy in lab experiments is its ability to act as a catalyst. This allows researchers to carry out reactions more quickly and efficiently. The alloy is also stable and can withstand high temperatures and pressures. However, there are some limitations to the use of nickel-palladium alloy in lab experiments. It can be expensive to produce, and the synthesis process can be complex. In addition, the alloy can be sensitive to certain chemicals, which can affect its catalytic activity.
将来の方向性
There are several future directions for the use of nickel-palladium alloy in scientific research. One area of interest is in the development of new catalysts for chemical reactions. Researchers are also exploring the use of nickel-palladium alloy in the production of renewable energy sources, such as solar cells and batteries. In addition, there is interest in using the alloy in the production of new biomedical devices, such as sensors and drug delivery systems.
Conclusion:
Nickel-palladium alloy is a versatile metal alloy that has a wide range of scientific research applications. Its ability to act as a catalyst makes it ideal for use in a variety of chemical reactions, and it is also suitable for use in biomedical applications. While there are some limitations to its use, the future directions for the use of nickel-palladium alloy in scientific research are promising. With continued research and development, this alloy has the potential to make significant contributions to a variety of industries.
合成法
The synthesis of nickel-palladium alloy involves the combination of nickel and palladium in a specific ratio. This ratio can vary depending on the intended use of the alloy. The most common method of synthesis is through the use of electroplating. This involves the deposition of nickel and palladium onto a substrate through the use of an electric current. Other methods of synthesis include chemical vapor deposition and sputtering.
科学的研究の応用
Nickel-palladium alloy has a wide range of scientific research applications. One of the most common uses is in the field of catalysis. This alloy is an excellent catalyst for a variety of chemical reactions, including hydrogenation and dehydrogenation reactions. It is also used in the production of fuel cells, where it acts as a catalyst for the oxidation of hydrogen.
特性
CAS番号 |
106747-79-9 |
|---|---|
製品名 |
Nickel-palladium alloy |
分子式 |
NiPd3 |
分子量 |
378 g/mol |
IUPAC名 |
nickel;palladium |
InChI |
InChI=1S/Ni.3Pd |
InChIキー |
IGWIYXUTBNGZFJ-UHFFFAOYSA-N |
SMILES |
[Ni].[Pd].[Pd].[Pd] |
正規SMILES |
[Ni].[Pd].[Pd].[Pd] |
その他のCAS番号 |
106747-79-9 |
同義語 |
Ni-Pd alloy nickel-palladium alloy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



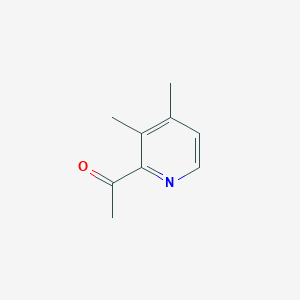
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)
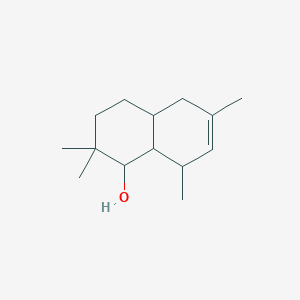
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

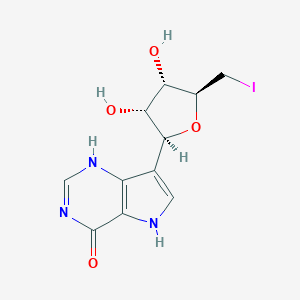
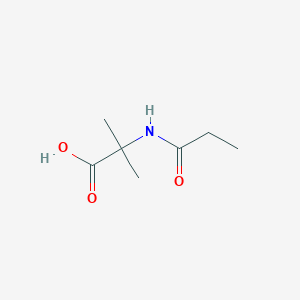
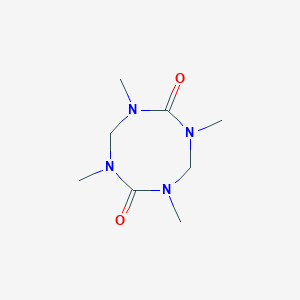

![5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B34874.png)
![(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B34876.png)
